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molecular formula C12H12N4O3 B8393176 N-(4-Imidazol-1-yl-2-methyl-6-nitro-phenyl)-acetamide

N-(4-Imidazol-1-yl-2-methyl-6-nitro-phenyl)-acetamide

Cat. No. B8393176
M. Wt: 260.25 g/mol
InChI Key: IFTQXEXFRSTUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312215B2

Procedure details

To a solution of 4-imidazol-1-yl-2-methyl-phenylamine (1 g, 5.78 mmol) in CH2Cl2 (20 mL) was added Ac2O (0.7 mL, 7.28 mmol) at 0° C. The reaction mixture was stirred at room temperature for 14 h and diluted with water. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated in vacuo to give a white solid. The white solid was suspended in H2SO4 (conc.) (15 μL). Then HNO3 (conc.) (0.312 mL) was added to the suspension at 0° C. The reaction mixture was slowly warmed to room temperature and stirred at room temperature for 4 h. After cooling to −10° C., the reaction mixture was neutralized with ammonium hydroxide extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by flash chromatography (1:9:5 MeOH/THF/hexane) to yield the title compound (0.61 g, 41%). 1H NMR (300 MHz, CD3OD) δ 8.11 (1H, s), 7.45-7.56 (2H, m), 7.38 (1H, dd, J=2.4, 8.4 Hz), 7.14 (1H, s), 2.33 (3H, s), 2.18 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.312 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
15 μL
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:13])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:14][C:15]([O:17]C(C)=O)=O.[N+:21]([O-])([OH:23])=[O:22].[OH-].[NH4+]>C(Cl)Cl.O.OS(O)(=O)=O>[N:1]1([C:6]2[CH:11]=[C:10]([N+:21]([O-:23])=[O:22])[C:9]([NH:12][C:15](=[O:17])[CH3:14])=[C:8]([CH3:13])[CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC(=C(C=C1)N)C
Name
Quantity
0.7 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.312 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 μL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −10° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (1:9:5 MeOH/THF/hexane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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